4-[allyl(methylsulfonyl)amino]-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide
Overview
Description
4-[allyl(methylsulfonyl)amino]-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide is a useful research compound. Its molecular formula is C18H16ClF3N2O3S and its molecular weight is 432.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 432.0522257 g/mol and the complexity rating of the compound is 658. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Neuroinhibitory and Cardiovascular Effects
Research on compounds structurally related to "4-[allyl(methylsulfonyl)amino]-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide" has shown neuroinhibitory effects that could be therapeutically beneficial for cardiovascular disorders. For instance, SK&F 85174, an N-allyl derivative of a dopaminergic agonist, exhibited potent inhibition of adrenergic neurotransmission, suggesting potential for treating conditions like hypertension and congestive heart failure (Blumberg et al., 1985).
Synthesis and Chemical Properties
The synthesis of derivatives and related compounds has been a focal point of research. For example, methyl 4-chloro-2-(N-methyl-N-phenylsulphonamide)benzoate, an important intermediate for pharmaceuticals, was synthesized from 4-Amino-methylbenzene-2-sulfonic acid, showcasing an improved process suitable for industrial production due to its higher yield and lower cost (Yang Jian-she, 2009).
Anticancer Evaluation
Compounds with structural features akin to "this compound" have been evaluated for their anticancer properties. For example, 1,4‐Naphthoquinone derivatives containing a phenylaminosulfanyl moiety demonstrated potent cytotoxic activity against several human cancer cell lines, indicating potential as anticancer agents (Ravichandiran et al., 2019).
Membrane Science and Desalination
In membrane science, novel polymers like Poly[(4-aminophenyl)sulfonyl]butanediamide (PASB) were synthesized and used in the preparation of composite membranes for desalination studies. These membranes demonstrated significant NaCl rejection rates, highlighting their utility in water treatment technologies (Padaki et al., 2013).
Drug Metabolism and Pharmacokinetics
Research has also delved into the metabolism and excretion of related compounds, offering insights into their pharmacokinetic profiles. For instance, the study of GDC-0449 in rats and dogs revealed extensive metabolism with major pathways being oxidation followed by phase II glucuronidation or sulfation, which is crucial for understanding the drug's disposition and efficacy (Yue et al., 2011).
Properties
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-4-[methylsulfonyl(prop-2-enyl)amino]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClF3N2O3S/c1-3-10-24(28(2,26)27)14-7-4-12(5-8-14)17(25)23-13-6-9-16(19)15(11-13)18(20,21)22/h3-9,11H,1,10H2,2H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGOIFNKVCWEGFR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC=C)C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClF3N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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